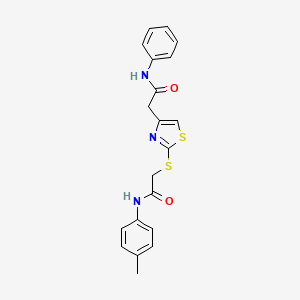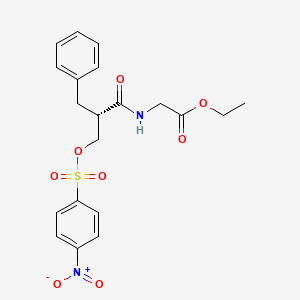
N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea
説明
N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-(2-nitrophenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a pyrazole ring substituted with two methyl groups and a nitrophenyl group attached to the urea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-(2-nitrophenyl)urea typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with 2-nitroaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-(2-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
Chemistry: N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-(2-nitrophenyl)urea is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It may interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development. Studies focus on its efficacy, safety, and mechanism of action in treating various medical conditions.
Industry: In industrial applications, N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-(2-nitrophenyl)urea is used in the formulation of specialty chemicals. It may be incorporated into products such as coatings, adhesives, and polymers to enhance their properties.
作用機序
The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-(2-nitrophenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
- N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-(2-chlorophenyl)urea
- N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-(2-methylphenyl)urea
- N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-(2-fluorophenyl)urea
Comparison: Compared to its analogs, N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-(2-nitrophenyl)urea is unique due to the presence of the nitrophenyl group. This functional group imparts distinct chemical and biological properties, such as increased reactivity in oxidation and reduction reactions and potential interactions with biological targets. The nitrophenyl group also influences the compound’s solubility, stability, and overall pharmacokinetic profile.
特性
IUPAC Name |
1-(2,5-dimethylpyrazol-3-yl)-3-(2-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c1-8-7-11(16(2)15-8)14-12(18)13-9-5-3-4-6-10(9)17(19)20/h3-7H,1-2H3,(H2,13,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGYAYPGDXPUTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)NC2=CC=CC=C2[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401321994 | |
| Record name | 1-(2,5-dimethylpyrazol-3-yl)-3-(2-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666521 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
956193-94-5 | |
| Record name | 1-(2,5-dimethylpyrazol-3-yl)-3-(2-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-[(3-fluorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2465389.png)
![ethyl 4-{[(2-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate](/img/structure/B2465392.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2465397.png)
![N-(furan-2-ylmethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2465398.png)
![3-(benzenesulfonyl)-N-[1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl]propanamide](/img/structure/B2465399.png)
![N-[(3-Cyano-4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2465400.png)





